Mangostanol
Overview
Description
Mangostanol is a xanthone derivative found in the pericarp of the mangosteen fruit (Garcinia mangostana). This compound is known for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties . This compound is one of the many bioactive compounds that contribute to the medicinal benefits of mangosteen.
Mechanism of Action
Target of Action
Mangostanol, a xanthone derived from the fruit of Garcinia mangostana, primarily targets human epidermal keratinocytes . It also interacts with enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These targets play crucial roles in cellular processes, including cell proliferation and apoptosis .
Mode of Action
This compound interacts with its targets by reducing the generation of intracellular reactive oxygen species (ROS) . This reduction prevents the activation of protein kinase B (AKT), extracellular signal-regulated kinase (ERK), p53, and other cellular pathways underlying cell damage and apoptosis activation . In addition, this compound has been shown to inhibit the activity of β-lactamase .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the oxidative stress pathway. By reducing ROS, this compound prevents the activation of several key proteins involved in cell damage and apoptosis, including AKT, ERK, and p53 . This action can protect cells from oxidative damage and potentially prevent skin aging .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of this compound have been studied in mice . This compound showed dose-proportional pharmacokinetics at intravenous doses of 5–20 mg/kg and oral doses of 10–100 mg/kg . The gastrointestinal absorption of this compound was found to be poor, and it was extensively metabolized in the liver and intestine . The distribution of this compound was relatively high in the liver, intestine, kidney, fat, and lung .
Result of Action
The molecular and cellular effects of this compound’s action include the protection and restoration of oxidative damage in human keratinocytes . By reducing ROS, this compound prevents the activation of cellular pathways underlying cell damage and apoptosis . This action is effective in protecting the skin from the action of free radicals, thus preventing skin aging .
Action Environment
While specific environmental factors influencing this compound’s action are not well-documented, it’s important to note that factors such as temperature, pH, and the presence of other compounds can potentially influence the efficacy and stability of many compounds
Biochemical Analysis
Biochemical Properties
Mangostanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, molecular docking studies have shown that this compound contributes to the inhibitory activities of Acetylcholinesterase (AChE) .
Cellular Effects
This compound has a wide range of effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it exhibits properties like apoptosis in tumor cells, which leads to the suppression of their growth .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to inhibit both AChE and Butyrylcholinesterase (BChE) .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that involve interactions with transporters or binding proteins
Preparation Methods
Synthetic Routes and Reaction Conditions: Mangostanol can be synthesized through various methods, including extraction from natural sources and chemical synthesis. One common method involves the extraction of xanthones from the pericarp of Garcinia mangostana using solvents like chloroform and methanol . The extracts are then purified to isolate this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction processes. Ball milling extraction (BME) has been identified as an efficient and environmentally friendly method for extracting xanthones, including this compound, from mangosteen pericarp . This method offers advantages such as shorter extraction time, improved yield, and lower cost.
Chemical Reactions Analysis
Types of Reactions: Mangostanol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in this compound.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield various oxidized xanthone derivatives .
Scientific Research Applications
Mangostanol has a wide range of scientific research applications:
Chemistry: this compound is studied for its potential as a precursor in the synthesis of other bioactive compounds.
Comparison with Similar Compounds
Mangostanol is unique among xanthone derivatives due to its specific pharmacological profile. Similar compounds include:
Alpha-mangostin: Known for its potent antioxidant and anticancer activities.
Gamma-mangostin: Exhibits strong anti-inflammatory and antibacterial properties.
Mangostanin: Another xanthone derivative with protective effects against oxidative damage.
This compound stands out due to its balanced profile of antioxidant, anti-inflammatory, and anticancer activities, making it a versatile compound for various applications.
Properties
IUPAC Name |
3,5,9-trihydroxy-8-methoxy-2,2-dimethyl-7-(3-methylbut-2-enyl)-3,4-dihydropyrano[3,2-b]xanthen-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26O7/c1-11(2)6-7-12-19-16(9-14(25)23(12)29-5)30-17-10-15-13(21(27)20(17)22(19)28)8-18(26)24(3,4)31-15/h6,9-10,18,25-27H,7-8H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCMPFWGUVNEDHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C(=CC2=C1C(=O)C3=C(C4=C(C=C3O2)OC(C(C4)O)(C)C)O)O)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301318291 | |
Record name | Mangostanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301318291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
184587-72-2 | |
Record name | Mangostanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=184587-72-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mangostanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301318291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Mangostanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029868 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Mangostanol and where is it found?
A1: this compound is a prenylated xanthone primarily isolated from the pericarp (fruit hull), stem, and roots of the mangosteen tree (Garcinia mangostana L.), a tropical fruit tree native to Southeast Asia. [, , ]
Q2: What is the molecular formula and weight of this compound?
A2: this compound has the molecular formula C24H26O6 and a molecular weight of 410.47 g/mol. []
Q3: What are the primary biological activities reported for this compound?
A3: Research suggests this compound exhibits several noteworthy biological activities, including:
- Cytotoxicity: Demonstrates activity against various cancer cell lines, including CEM-SS, HL-60, and CHAGO-K1. [, , , ]
- Antibacterial activity: Shows moderate activity against certain bacterial strains like Bacillus subtilis. []
- Antiangiogenic activity: Inhibits the formation of blood vessels, suggesting potential applications in treating angiogenesis-related diseases. []
- Inhibition of xanthine oxidase: Exhibits potential for managing hyperuricemia by inhibiting the enzyme responsible for uric acid production. []
Q4: What is known about the mechanism of action of this compound in relation to its anticancer activity?
A4: While the precise mechanism of action remains under investigation, research suggests that this compound might exert its anticancer effects through multiple pathways. Some studies indicate it could potentially inhibit the interaction between Advanced Glycation End-products (AGEs) and their receptor (RAGE), thereby interfering with pathways implicated in inflammation and tumor progression. []
Q5: How does the structure of this compound relate to its biological activity?
A5: Structure-activity relationship (SAR) studies on this compound and related xanthones suggest that the prenyl groups play a crucial role in their biological activities, particularly cytotoxicity. Modifications to these groups can significantly impact potency and selectivity. [, ]
Q6: Have any computational studies been conducted on this compound?
A6: Yes, computational chemistry studies have been employed to investigate this compound's potential as an inhibitor.
- Molecular docking simulations: These studies assessed this compound's binding affinity to specific targets like the β-OG pocket in the dengue virus envelope, suggesting its potential as an antiviral agent. []
- QSAR models: These models correlate this compound's structure to its biological activity, providing insights for developing more potent analogs. []
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